molecular formula C24H26O5S B12964607 2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate

2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate

Cat. No.: B12964607
M. Wt: 426.5 g/mol
InChI Key: ANIXWRGNISWFBY-UHFFFAOYSA-N
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Description

2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. It is characterized by the presence of a trityloxy group attached to an ethoxyethyl chain, which is further linked to a methanesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate typically involves the reaction of trityl chloride with triethylene glycol in the presence of a base, followed by the addition of methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form trityl alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain reaction conditions.

    Catalysts: Bases like triethylamine or pyridine are used to facilitate the reaction.

Major Products

The major products formed from these reactions include trityl-substituted compounds and methanesulfonic acid derivatives, depending on the specific nucleophile used.

Scientific Research Applications

2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.

    Biology: The compound is utilized in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate involves the formation of a stable trityl cation upon cleavage of the trityloxy group. This cation can then participate in various chemical reactions, such as nucleophilic substitution. The methanesulfonate group acts as a good leaving group, facilitating these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate is unique due to its trityloxy group, which provides steric hindrance and stability, making it a valuable protecting group in organic synthesis. Its reactivity and ability to form stable intermediates distinguish it from other methanesulfonates.

Properties

Molecular Formula

C24H26O5S

Molecular Weight

426.5 g/mol

IUPAC Name

2-(2-trityloxyethoxy)ethyl methanesulfonate

InChI

InChI=1S/C24H26O5S/c1-30(25,26)29-20-18-27-17-19-28-24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16H,17-20H2,1H3

InChI Key

ANIXWRGNISWFBY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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